molecular formula C16H20N4O4 B5088789 N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate

N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate

Cat. No.: B5088789
M. Wt: 332.35 g/mol
InChI Key: YRYZMNGYYSWECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQX or GYKI-52,466 and is a non-competitive antagonist of the AMPA receptor.

Mechanism of Action

N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate acts as a non-competitive antagonist of the AMPA receptor. It binds to the receptor and prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in the influx of calcium ions into the neuron, which can prevent excitotoxicity and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a neuroprotective effect in various animal models. It can prevent cell death in the brain and can improve cognitive function. This compound has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate in lab experiments is that it is a potent and selective antagonist of the AMPA receptor. This makes it a useful tool for studying the role of the AMPA receptor in various physiological and pathological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of epilepsy and stroke. Additionally, further research is needed to determine the long-term effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate involves a multi-step process. The first step involves the synthesis of 2-chloro-4-(dimethylamino)quinoline, which is then reacted with N,N-dimethylformamide dimethyl acetal to form N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylformamide. This compound is then reacted with oxalic acid to form this compound.

Scientific Research Applications

N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate has been extensively studied for its potential applications in various scientific fields. It has been shown to have a neuroprotective effect and can prevent excitotoxicity in the brain. This compound has also been studied for its potential applications in the treatment of epilepsy, stroke, and neurodegenerative diseases.

Properties

IUPAC Name

N'-[2-(dimethylamino)quinolin-4-yl]-N,N-dimethylmethanimidamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.C2H2O4/c1-17(2)10-15-13-9-14(18(3)4)16-12-8-6-5-7-11(12)13;3-1(4)2(5)6/h5-10H,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZMNGYYSWECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=NC2=CC=CC=C21)N(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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